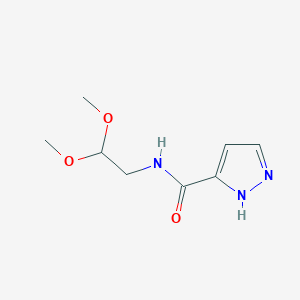
N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a carboxamide group (-CONH2), which is derived from carboxylic acids, and a dimethoxyethyl group, which is an ether.
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The pyrazole ring provides a planar, aromatic core, while the carboxamide and dimethoxyethyl groups may introduce elements of polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the carboxamide group, and the dimethoxyethyl group. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar dimethoxyethyl group could impact its solubility, while the aromatic pyrazole ring could influence its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide and its derivatives are widely used in the synthesis of complex organic compounds. For example, Bol’but et al. (2014) have described the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones using 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides (Bol’but, Kemskii, & Vovk, 2014). Additionally, Kemskii et al. (2014) explored the synthesis of 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e][1,4]diazepine-7-carbonitriles from similar compounds (Kemskii, Bol’but, Pirozhenko, & Vovk, 2014).
Antitumor Activities
The derivatives of this compound have shown promising results in antitumor activities. Fahim et al. (2019) conducted a study demonstrating the significant in vitro antitumor activity of certain pyrimidiopyrazole derivatives against HepG2 cell line, highlighting their potential in cancer research (Fahim, Elshikh, & Darwish, 2019).
Antimicrobial and Anti-inflammatory Properties
Some derivatives also exhibit antimicrobial and anti-inflammatory properties. Sharshira and Hamada (2011) reported the synthesis and in vitro antimicrobial activity of pyrazolyl-1-carboxamide derivatives (Sharshira & Hamada, 2011). Additionally, El‐Hawash and El-Mallah (1998) identified novel pyrazole derivatives as potential anti-inflammatory agents with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
Applications in Materials Science
The compounds synthesized using this compound can also be significant in materials science. For example, Zhao et al. (2017) explored the synthesis of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating their potential in fungicides and nematocides (Zhao, Xing, Xu, Peng, & Liu, 2017).
Potential in Drug Discovery
The structure and synthesis of derivatives of this compound are also of interest in drug discovery. Studies like the one by Girreser, Rösner, and Vasilev (2016) provide insights into the structure elucidation of related designer drugs, which can be beneficial for pharmaceutical research (Girreser, Rösner, & Vasilev, 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-13-7(14-2)5-9-8(12)6-3-4-10-11-6/h3-4,7H,5H2,1-2H3,(H,9,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBRDHXBKWUJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=NN1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

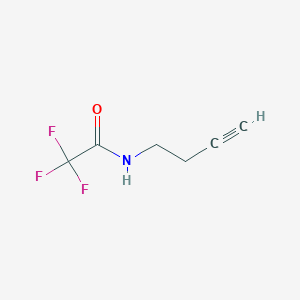

![N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358177.png)
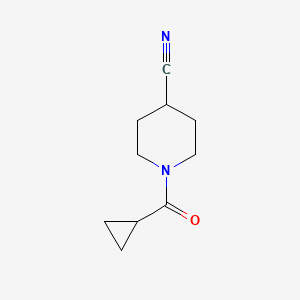
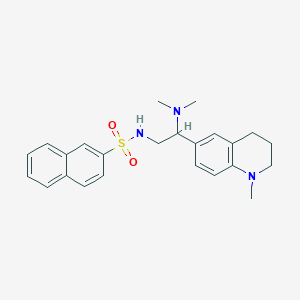

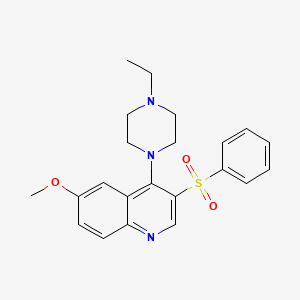
![2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2358185.png)
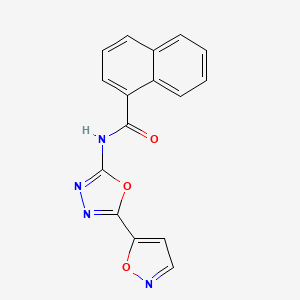
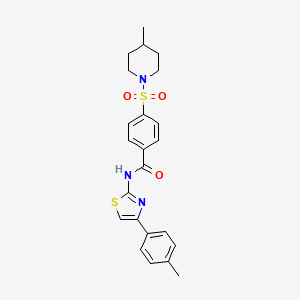
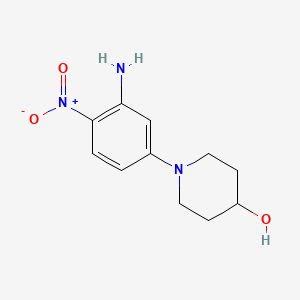
![4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine](/img/structure/B2358191.png)
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2358192.png)
